molecular formula C22H22ClNO3 B12763538 4'-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone CAS No. 86073-62-3

4'-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone

Cat. No.: B12763538
CAS No.: 86073-62-3
M. Wt: 383.9 g/mol
InChI Key: QTHOHQGKFKGDKD-UHFFFAOYSA-N
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Description

4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone is a synthetic flavone derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group at the 4’ position, a methoxy group at the 7 position, a methyl group at the 3 position, and a pyrrolidinylmethyl group at the 8 position of the flavone backbone. The molecular formula of this compound is C22H22ClNO3, and it has a molecular weight of 383.86798 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 7-methoxy-3-methylflavone, and pyrrolidine.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with 7-methoxy-3-methylflavone under basic conditions to form an intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst to form the flavone core structure.

Industrial Production Methods

Industrial production of 4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding flavone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone is unique due to the presence of the pyrrolidinylmethyl group at the 8 position, which imparts distinct chemical and biological properties compared to other flavone derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

86073-62-3

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-3-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C22H22ClNO3/c1-14-20(25)17-9-10-19(26-2)18(13-24-11-3-4-12-24)22(17)27-21(14)15-5-7-16(23)8-6-15/h5-10H,3-4,11-13H2,1-2H3

InChI Key

QTHOHQGKFKGDKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCC3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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